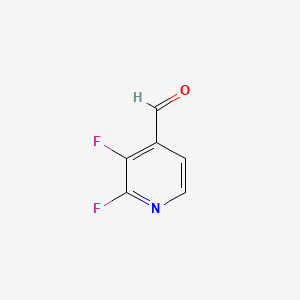

2,3-Difluoropyridine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluoropyridine-4-carbaldehyde is a chemical compound with the IUPAC name 2,3-difluoroisonicotinaldehyde . It has a molecular weight of 143.09 and is a solid in its physical form . This compound is used as a reagent for the preparation of fluorinated pyridines .

Synthesis Analysis

The synthesis of fluorinated pyridines, including this compound, is a topic of interest in the field of chemistry . One method to synthesize 3,4-Difluoropyridine, a related compound, involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F2NO/c7-5-4 (3-10)1-2-9-6 (5)8/h1-3H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 143.09 .

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Synthetic Applications

The structural proliferation of difluoropyridine derivatives, including 2,3-difluoropyridine-4-carbaldehyde, has been explored through organometallic intermediates. This approach enables the regioselective displacement of fluorine from the aldehyde by nucleophiles, demonstrating the compound's versatility in synthesizing diverse pyridine derivatives using modern organometallic methods (Schlosser & Rausis, 2004).

Catalysis and Cyclization Reactions

Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids has been reported, showcasing the potential of related pyridine carbaldehydes in synthesizing complex organic structures. This method affords the corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields, highlighting its utility in organic synthesis (Cho & Kim, 2008).

Photoluminescence and Material Science

In the context of material science, complexes involving pyridine carbaldehydes have displayed interesting photoluminescent properties. The synthesis and structural characterization of zinc(II)-benzoate-2-pyridinealdoxime complexes illustrate the potential of pyridine derivatives in developing photoluminescent materials, with potential applications in optical devices and sensors (Konidaris et al., 2012).

Ligand Chemistry and Coordination Complexes

The synthesis and structural characterization of a new Schiff base ligand, pyridine 3-carbaldehyde thiosemicarbazone, demonstrates the use of pyridine carbaldehydes in ligand chemistry. This compound acts as a tridentate NNS donor ligand, paving the way for the synthesis of various complexes with novel structures. Its comprehensive study, including electronic properties via density functional theory (DFT), emphasizes its potential as a molecular wire in electronic devices (Safari et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 2,6-Difluoropyridine, indicates that it is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, to wear protective gloves, eye protection, and face protection, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Fluoropyridines, in general, are known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines, including 2,3-Difluoropyridine-4-carbaldehyde, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with biological targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting they may influence a variety of biochemical pathways .

Result of Action

As a fluoropyridine, it’s known to possess interesting and unusual physical, chemical, and biological properties , which could result in a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

2,3-difluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDQNHSVEDQAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704705 |

Source

|

| Record name | 2,3-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-65-9 |

Source

|

| Record name | 2,3-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)